3-(2-Quinoxalinylsulfanyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-quinoxalin-2-ylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(15)5-6-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAWYGRTJWNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289401 | |
| Record name | 3-(2-Quinoxalinylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-79-9 | |
| Record name | 3-(2-Quinoxalinylthio)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338394-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Quinoxalinylthio)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Methodologies for 3 2 Quinoxalinylsulfanyl Propanoic Acid
Review of Established Synthetic Routes for Quinoxaline (B1680401) Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules. sapub.org The most traditional and widely employed method for synthesizing the quinoxaline ring system is the condensation reaction between an aromatic o-diamine, such as o-phenylenediamine (B120857), and a 1,2-dicarbonyl compound. sapub.orgresearchgate.net This versatile reaction allows for the introduction of various substituents onto the pyrazine (B50134) ring of the quinoxaline scaffold.
Modern synthetic methodologies have focused on developing more efficient and environmentally benign approaches. These include one-pot syntheses, microwave-assisted reactions, and the use of green catalysts, which often lead to higher yields, shorter reaction times, and simpler purification procedures. sapub.org For instance, quinoxalin-2(1H)-one derivatives, which can serve as precursors to 2-substituted quinoxalines, can be synthesized through the condensation of o-phenylenediamines with α-ketoacids. researchgate.net One specific example is the synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid from the reaction of an aromatic diamine with α-ketoglutaric acid. sapub.org
| Reaction Type | Reactants | Key Features | Reference |
| Condensation | o-phenylenediamine, 1,2-dicarbonyl compound | Traditional, versatile | sapub.org |
| Microwave-assisted | Aromatic diamine, α-ketoacid | Rapid, high yield | sapub.org |
| Cyclocondensation | o-phenylenediamine, glyoxal | Forms the basic quinoxaline structure | sapub.org |
Synthetic Approaches to Propanoic Acid Derivatives
Propanoic acid and its derivatives are fundamental building blocks in organic synthesis. The introduction of a propanoic acid moiety can be achieved through various established chemical transformations.
One common strategy involves the Michael addition of a nucleophile to an acrylic acid derivative. For instance, the reaction of an amine with acrylic acid or its esters can yield N-substituted-β-alanine derivatives. wikipedia.org Similarly, a thiol can undergo a conjugate addition to an α,β-unsaturated carbonyl compound to form a thioether with a propanoic acid tail.
Alternatively, the functionalization of a pre-existing molecule with a three-carbon chain bearing a carboxylic acid group can be accomplished through alkylation reactions. This typically involves the reaction of a nucleophile with a halo-propanoic acid or its ester. The choice of solvent, base, and temperature is critical for optimizing the yield and minimizing side reactions in such transformations.
Thiocarboxylic acids, which are organosulfur analogues of carboxylic acids, are typically synthesized by the salt metathesis of an acid chloride with a hydrosulfide (B80085) salt, such as potassium hydrosulfide. researchgate.net These compounds are more acidic than their carboxylic acid counterparts and can serve as precursors to thioesters upon alkylation. researchgate.net
Proposed Synthetic Pathways for 3-(2-Quinoxalinylsulfanyl)propanoic Acid
Based on the established chemistries of quinoxalines and propanoic acid derivatives, a logical synthetic pathway for this compound involves the nucleophilic aromatic substitution (SNAr) of a halo-quinoxaline with 3-mercaptopropanoic acid.
Functionalization of Quinoxaline Core with Thiol Linkage
The initial step in this proposed synthesis is the preparation of a suitable quinoxaline precursor bearing a leaving group at the 2-position. A common and effective leaving group for SNAr reactions is a halogen, typically chlorine. 2-Chloroquinoxaline (B48734) can be synthesized from the readily available quinoxalin-2(1H)-one. The hydroxyl group of the quinoxalinone can be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). nih.govnih.gov
Alternatively, starting from quinoxaline-2,3-dione, treatment with a chlorinating agent can yield 2,3-dichloroquinoxaline. nih.govnih.gov This intermediate offers the potential for sequential or selective substitution at the 2- and 3-positions.
Coupling Reactions for Propanoic Acid Moiety Introduction
With 2-chloroquinoxaline as the electrophile, the propanoic acid moiety can be introduced via a nucleophilic attack by the thiol group of 3-mercaptopropanoic acid. This reaction is a classic SNAr reaction where the thiolate anion, generated in situ by a base, displaces the chloride on the quinoxaline ring. researchgate.net The use of a suitable base, such as potassium carbonate or triethylamine, is essential to deprotonate the thiol and facilitate the nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Proposed Reaction Scheme:
Chlorination of Quinoxalin-2(1H)-one: Quinoxalin-2(1H)-one + POCl3 → 2-Chloroquinoxaline
Nucleophilic Aromatic Substitution: 2-Chloroquinoxaline + HS-CH2CH2-COOH + Base → this compound
Optimization of Reaction Conditions and Yield
The efficiency of the proposed synthesis can be optimized by carefully controlling the reaction parameters. For the SNAr reaction, key variables include the choice of base, solvent, temperature, and reaction time.
| Parameter | Condition | Rationale | Reference |
| Base | K2CO3, Et3N | To generate the thiolate nucleophile | researchgate.net |
| Solvent | DMF, DMSO, DMAc | Polar aprotic solvents facilitate SNAr | researchgate.net |
| Temperature | Room temperature to 100 °C | To control reaction rate and minimize side products | researchgate.net |
| Catalyst | None typically required | SNAr on electron-deficient heterocycles is often facile | researchgate.net |
Screening different bases and solvents can have a significant impact on the reaction rate and the formation of byproducts. Temperature control is also crucial; while heating can accelerate the reaction, it may also lead to decomposition or undesired side reactions. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Advanced Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The definitive confirmation of the structure of the synthesized this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.
1H NMR would provide information about the number and connectivity of protons in the molecule. The aromatic protons of the quinoxaline ring would appear in the downfield region, while the methylene (B1212753) protons of the propanoic acid chain would exhibit characteristic triplet signals. The proton of the carboxylic acid would likely appear as a broad singlet.
13C NMR would reveal the number of unique carbon atoms and their chemical environment. The spectrum would show distinct signals for the carbons of the quinoxaline core, the thioether linkage, the methylene groups, and the carbonyl carbon of the carboxylic acid.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the precise arrangement of the quinoxalinyl and propanoic acid moieties linked through the sulfur atom.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular formula of the product, confirming its elemental composition.
Tandem Mass Spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting ions, providing further structural information and confirming the connectivity of the different parts of the molecule.
Together, these advanced analytical methods provide unambiguous evidence for the successful synthesis and structural integrity of this compound.
Computational and Theoretical Investigations of 3 2 Quinoxalinylsulfanyl Propanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling is the first step in the computational investigation of a compound, aiming to determine its most stable three-dimensional structure. This process involves constructing the molecule in silico and performing a conformational analysis to identify the lowest energy arrangement of its atoms.
Prediction of Reactivity and Stability Profiles
The data from quantum chemical calculations are directly used to predict the reactivity and stability of 3-(2-Quinoxalinylsulfanyl)propanoic acid. The HOMO-LUMO energy gap is a primary indicator: a large gap implies that significant energy is required to excite an electron to a higher energy level, making the molecule kinetically stable and less reactive. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the oxygen atoms of the carboxylic acid and the nitrogen atoms of the quinoxaline (B1680401) ring are expected to be nucleophilic sites, while the hydrogen of the carboxylic acid would be an electrophilic site. This information is invaluable for predicting how the molecule will interact with other reagents or biological macromolecules.
Structure Activity Relationship Sar Studies of 3 2 Quinoxalinylsulfanyl Propanoic Acid and Analogues
Influence of the Quinoxaline (B1680401) Core Modifications on Biological Activity
The quinoxaline core is a key pharmacophoric element, and modifications to this bicyclic system can significantly impact the biological activity of 3-(2-Quinoxalinylsulfanyl)propanoic acid analogues. The nature, position, and electronic properties of substituents on the quinoxaline ring play a pivotal role in modulating the compound's interaction with biological targets.
Research on various quinoxaline derivatives has demonstrated that the introduction of different functional groups on the benzene (B151609) ring of the quinoxaline nucleus can lead to substantial changes in activity. For instance, the presence of electron-withdrawing groups such as halogens (e.g., chlorine, bromine) or a nitro group can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) can also modulate activity, often in a target-dependent manner. nih.gov
In a study of quinoxaline derivatives as potential anti-inflammatory agents, it was observed that compounds with chlorine or bromine substitutions on the aromatic amine attached to the quinoxaline core exhibited enhanced activity. researchgate.net This suggests that halogen substitution on the quinoxaline ring itself could be a viable strategy for improving the biological profile of this compound analogues.
The following table summarizes the general influence of quinoxaline core modifications on the biological activity of related quinoxaline derivatives, providing a predictive framework for the SAR of this compound analogues.
Table 1: Influence of Quinoxaline Core Substituents on Biological Activity of Related Quinoxaline Derivatives
| Position of Substitution | Substituent Type | General Effect on Biological Activity |
|---|---|---|
| 6 and/or 7 | Electron-withdrawing (e.g., Cl, Br, NO₂) | Often leads to increased activity, potentially through enhanced target binding or altered pharmacokinetic properties. nih.gov |
| 6 and/or 7 | Electron-donating (e.g., CH₃, OCH₃) | Can either increase or decrease activity depending on the specific biological target and the steric bulk of the group. nih.gov |
| 3 | Phenyl group | Introduction of a phenyl group at the 3-position has been shown to be favorable in some classes of quinoxaline inhibitors. |
It is important to note that the optimal substitution pattern is highly dependent on the specific biological target being pursued. Therefore, a systematic exploration of various substituents on the quinoxaline core of this compound is necessary to delineate a precise SAR for a given therapeutic application.
Impact of the Propanoic Acid Chain and its Substituents on Activity
The propanoic acid side chain of this compound is another critical determinant of its biological activity. The length of the alkyl chain, the presence of the carboxylic acid group, and the introduction of substituents can all influence the molecule's potency and selectivity.
The carboxylic acid moiety is often a key interaction point with biological targets, capable of forming hydrogen bonds or ionic interactions with amino acid residues in a protein's active site. The acidity of this group can be modulated by the introduction of substituents on the propanoic acid chain. Furthermore, the conversion of the carboxylic acid to an ester or amide can serve as a prodrug strategy, potentially improving oral bioavailability and pharmacokinetic properties. researchgate.net
Studies on related arylpropanoic acid derivatives have shown that modifications to the propanoic acid chain can have a profound impact on activity. For example, the introduction of methyl groups on the α-carbon can affect the compound's metabolic stability and potency. mdpi.com The stereochemistry at this position can also be a critical factor, with one enantiomer often exhibiting significantly higher activity than the other.
The following table outlines the potential impact of modifications to the propanoic acid chain on the biological activity of this compound analogues, based on findings from related compound series.
Table 2: Potential Impact of Propanoic Acid Chain Modifications on Biological Activity
| Modification | Potential Effect on Biological Activity | Rationale |
|---|---|---|
| Chain Length Variation | Altered potency and selectivity. | The distance between the quinoxaline core and the carboxylic acid is crucial for optimal interaction with the target. |
| α-Substitution (e.g., CH₃) | Can increase potency and metabolic stability. | Introduction of a methyl group can create additional hydrophobic interactions and block sites of metabolism. mdpi.com |
| Esterification/Amidation | Can serve as a prodrug approach to improve pharmacokinetics. | The ester or amide can be hydrolyzed in vivo to release the active carboxylic acid. researchgate.net |
Systematic modifications of the propanoic acid chain, including variations in length, the introduction of cyclic constraints, and the exploration of different functional groups in place of the carboxylic acid, are essential for a thorough understanding of its role in the SAR of this class of compounds.
Role of the Thioether Linkage in Modulating Biological Activity
The sulfur atom in the thioether linkage can engage in various non-covalent interactions with biological targets, including hydrophobic interactions and, in some cases, coordination with metal ions in metalloenzymes. The flexibility of the thioether bond allows the molecule to adopt different conformations, which can be crucial for fitting into a binding pocket.
The oxidation state of the sulfur atom can also be a key determinant of activity. Oxidation of the thioether to a sulfoxide (B87167) or sulfone introduces polarity and hydrogen bond accepting capabilities, which can dramatically alter the compound's interaction with its target and its pharmacokinetic profile. nih.gov
Bioisosteric replacement of the thioether linkage with other groups, such as an ether, amine, or a direct carbon-carbon bond, is a common strategy in medicinal chemistry to probe the importance of the sulfur atom and to fine-tune the compound's properties. nih.gov For instance, replacing the thioether with an ether linkage would remove the potential for oxidation and alter the geometry of the molecule.
Table 3: Role of the Thioether Linkage and its Bioisosteric Replacements
| Linkage | Key Features | Potential Impact on Biological Activity |
|---|---|---|
| Thioether (-S-) | Flexible, potential for oxidation, can participate in hydrophobic interactions. | The inherent flexibility can be advantageous for target binding. Oxidation can modulate activity and solubility. nih.gov |
| Sulfoxide (-SO-) | Polar, hydrogen bond acceptor. | Increased polarity can affect cell permeability and target interactions. |
| Sulfone (-SO₂-) | Polar, strong hydrogen bond acceptor. | Further increase in polarity compared to sulfoxide. |
| Ether (-O-) | More polar than thioether, less prone to oxidation. | Can alter the conformational preferences of the molecule. |
The systematic investigation of these modifications is essential to fully elucidate the role of the thioether linkage in the biological activity of this compound and its analogues.
Comparative SAR Analysis with Related Quinoxaline and Propanoic Acid Derivatives
A comparative analysis of the SAR of this compound with other quinoxaline and propanoic acid derivatives provides valuable insights into the broader chemical space and helps to identify key structural motifs associated with desired biological activities.
Numerous studies have explored the SAR of quinoxaline derivatives for a variety of therapeutic targets. nih.govresearchgate.netresearchgate.net A common theme that emerges is the importance of the substitution pattern on the quinoxaline ring. For example, in a series of quinoxaline-based inhibitors of apoptosis signal-regulated kinase 1 (ASK1), the introduction of dibromo substituents on the quinoxaline ring resulted in a potent inhibitor. nih.gov This highlights the potential for significant activity enhancement through judicious decoration of the quinoxaline core.
Similarly, the SAR of arylpropanoic acids is well-established, with ibuprofen (B1674241) and naproxen (B1676952) being classic examples. In these compounds, the nature and position of substituents on the aromatic ring, as well as the stereochemistry of the propanoic acid side chain, are critical for their anti-inflammatory activity.
By comparing the SAR of this compound with these related classes of compounds, we can identify both common and unique features. For instance, the combination of the quinoxaline heterocycle with the propanoic acid moiety via a thioether linker creates a unique chemical entity with its own distinct SAR profile. The thioether linkage, in particular, differentiates this scaffold from many other quinoxaline and propanoic acid derivatives that have been studied.
The following table provides a comparative overview of key SAR features.
Table 4: Comparative SAR of this compound Analogues and Related Derivatives
| Compound Class | Key SAR Features |
|---|---|
| This compound Analogues | - Importance of substituents on the quinoxaline core. - Role of the propanoic acid chain length and functionality. - Influence of the thioether linkage and its oxidation state. |
| General Quinoxaline Derivatives | - Wide range of activities depending on substitution patterns. - Halogen and other electron-withdrawing groups often enhance activity. nih.gov - The position of substitution is critical. mdpi.com |
| Arylpropanoic Acid Derivatives | - Stereochemistry of the propanoic acid is often crucial. - Nature and position of substituents on the aryl ring determine potency and selectivity. |
This comparative analysis underscores the importance of a multi-faceted approach to the design of novel this compound analogues, considering the lessons learned from related chemical series while also exploring the unique opportunities presented by this particular scaffold.
Investigation of Biological Activities and Underlying Mechanisms of Action for 3 2 Quinoxalinylsulfanyl Propanoic Acid in Vitro and Animal Models
Anticancer and Antiproliferative Studies (In Vitro and Animal Models)
Modulation of Cell Cycle Progression
The quinoxaline (B1680401) scaffold is a key feature in various compounds investigated for their effects on cell cycle regulation, a critical process in cell proliferation and a common target in anticancer therapy. Studies on different quinoxaline derivatives have demonstrated their capacity to halt the cell cycle at various phases, suggesting a potential mechanism for antiproliferative activity.
For instance, a class of compounds known as quinoxaline 1,4-dioxides has been shown to suppress the growth of human colon cancer cells by inducing cell cycle arrest. nih.gov One specific derivative, 2-acetyl-3-methyl-quinoxaline 1,4-dioxide (AMQ), was found to block over 60% of treated cells in the G2/M phase of the cell cycle. nih.gov Another derivative, 2-benzoyl-3-phenyl-quinoxaline 1,4-dioxide (BPQ), also resulted in G2/M cell cycle arrest. nih.gov The mechanism for this arrest by AMQ and BPQ was linked to the inhibition of cyclin B expression, a key regulatory protein for the G2/M transition. nih.gov
Further research into other quinoxaline analogues has revealed similar activities. A novel family of 2-substituted-quinoxaline derivatives was shown to induce cell cycle arrest at the G1 transition in MCF-7 breast cancer cells. rsc.org Flow cytometry analysis indicated that the lead compound in that study increased the percentage of cells arrested in the G2/M and pre-G1 phases. rsc.org Similarly, certain benzo[g]quinoxaline (B1338093) derivatives were found to cause pre-G1 apoptosis and a slight accumulation of cells in the G1 and S phases in MCF-7 cells. mdpi.com These findings collectively indicate that the quinoxaline moiety is a viable pharmacophore for the development of agents that modulate cell cycle progression. nih.govrsc.orgmdpi.com
Inhibition of Specific Kinases or Signaling Pathways
Quinoxaline derivatives are widely recognized as a promising class of protein kinase inhibitors, targeting various signaling pathways implicated in cancer and other diseases. researchgate.netekb.eg Their structural framework allows for competitive binding at the ATP-binding sites of numerous kinases. ekb.eg
One of the most frequently targeted pathways is the PI3K/Akt/mTOR signaling cascade, which is often deregulated in human cancers. mdpi.commdpi.com A study on 3-arylaminoquinoxaline-2-carboxamide derivatives demonstrated that a lead compound could inhibit the PI3K-Akt-mTOR pathway by down-regulating the levels of PI3K, Akt, p-Akt, and p-mTOR. nih.gov This activity suggests that the quinoxaline scaffold can serve as a template for developing PI3K-Akt-mTOR inhibitors. nih.gov
Other kinases and pathways are also targeted by quinoxaline-based compounds:
Epidermal Growth Factor Receptor (EGFR): Novel quinoxaline derivatives have been developed as dual inhibitors of EGFR and COX-2, showing potent inhibitory activity against EGFR. nih.govrsc.org
Pim Kinases: Quinoxaline-2-carboxylic acid derivatives have been identified as potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases, which are key regulators of cell cycle progression and apoptosis. mdpi.com
Glycogen Synthase Kinase (GSK)-3β: A series of quinoxaline derivatives containing a quinoline (B57606) nucleus were synthesized and found to markedly inhibit GSK-3β, with the most potent compound showing an IC50 value of 0.18 μM. ajol.info
Apoptosis Signal-Regulated Kinase 1 (ASK1): A dibromo-substituted quinoxaline was discovered to be an effective small-molecule inhibitor of ASK1, with an IC50 value of 30.17 nM. nih.gov ASK1 is involved in inflammation, apoptosis, and fibrosis signaling. nih.gov
These studies highlight the versatility of the quinoxaline scaffold in designing inhibitors for a wide range of specific kinases and signaling pathways critical to disease progression. ekb.egnih.gov
Anti-inflammatory and Immunomodulatory Investigations (In Vitro and Animal Models)
Aryl propionic acid derivatives constitute a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orghumanjournals.com While direct studies on 3-(2-Quinoxalinylsulfanyl)propanoic acid are not available, research on analogous structures provides insight into potential anti-inflammatory effects. For example, 3-benzoyl-propionic acid has demonstrated significant anti-inflammatory activity in vivo by reducing cell migration and the levels of inflammatory mediators. researchgate.net Another related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), showed considerable local analgesic and anti-inflammatory activity in animal models. nih.gov
Modulation of Inflammatory Mediators (e.g., Cytokines, Eicosanoids)
The mechanism of anti-inflammatory action for many compounds involves the modulation of inflammatory mediators. Eicosanoids, such as prostaglandins (B1171923), are lipid mediators derived from arachidonic acid that play a central role in inflammation. researchgate.net The synthesis of prostaglandins is initiated by cyclooxygenase (COX) enzymes. researchgate.netresearchgate.net
Studies on related propionic acid derivatives have shown direct effects on these mediators. For instance, 3-benzoyl-propionic acid was found to reduce levels of prostaglandin (B15479496) E2 (PGE2) in an in vivo air pouch model of inflammation. researchgate.net This reduction in PGE2, a key pro-inflammatory prostaglandin, points to a likely mechanism of action involving the arachidonic acid cascade. researchgate.netnih.gov The same study also noted a marked reduction in nitric oxide (NO) levels, another important inflammatory mediator. researchgate.net
Enzyme Inhibition Studies (e.g., Cyclooxygenase)
The primary molecular targets for NSAIDs are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.orgnih.gov COX-1 is a constitutive enzyme involved in physiological functions, while COX-2 is inducible and plays a major role in prostaglandin biosynthesis at sites of inflammation. researchgate.netwikipedia.org Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov
Several studies have confirmed that the quinoxaline scaffold can be utilized to design potent and selective COX-2 inhibitors. nih.govrsc.org A series of novel quinoxaline derivatives were synthesized and evaluated for their ability to inhibit both COX-1 and COX-2. nih.gov The most promising compounds demonstrated high potency and selectivity for COX-2 over COX-1, with selectivity indexes comparable to or better than the standard drug, celecoxib. nih.govrsc.org This indicates that the quinoxaline moiety is a suitable scaffold for developing selective COX-2 inhibitors. nih.govrsc.orgresearchgate.net
Below is a data table summarizing the COX-2 inhibitory activity of selected quinoxaline derivatives from a representative study.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| Quinoxaline Derivative 4a | 28.79 | 1.17 | 24.61 |
| Quinoxaline Derivative 5 | 40.32 | 0.83 | 48.58 |
| Quinoxaline Derivative 11 | 37.96 | 0.62 | 61.23 |
| Quinoxaline Derivative 13 | 30.41 | 0.46 | 66.11 |
| Celecoxib (Reference) | 45.23 | 0.41 | 110.31 |
Data adapted from a study on novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors. rsc.org
Exploration of Other Pharmacological Activities (In Vitro and Animal Models)
Antiviral Activity
The quinoxaline scaffold has garnered significant attention in medicinal chemistry for its potential as a source of new antiviral agents. nih.govbohrium.com Systematic reviews of the literature have highlighted a growing interest in developing compounds that feature a quinoxaline moiety for treating viral infections. nih.govnih.gov These derivatives have shown activity against a broad range of DNA and RNA viruses. nih.govproquest.com
Research has demonstrated the efficacy of quinoxaline derivatives against several specific viruses:
Hepatitis B Virus (HBV): A class of 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline showed anti-HBV activity. nih.gov
Influenza Virus: Quinoxaline derivatives are considered good candidates to combat influenza viruses, potentially by targeting the highly conserved NS1 protein. nih.gov An indolo[2,3-b]quinoxaline hybrid derivative has demonstrated antiviral capabilities against the H1N1 strain. nih.gov
Herpesviridae: Various nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated as potential antiviral agents against Herpes Simplex Virus (HSV). proquest.com
Coronaviruses: In the wake of the SARS-CoV-2 pandemic, research into quinoxaline derivatives as potential anti-coronavirus agents has intensified. nih.govrsc.org One study identified a quinoxaline compound that acts as a potent inhibitor of human Cyclophilin A (CypA), an enzyme that has a high binding affinity to the nucleocapsid protein of SARS-CoV. nih.gov Other derivatives have been evaluated for their potential to inhibit the main protease of SARS-CoV-2. nih.gov
The diverse molecular targets and broad spectrum of activity make quinoxaline-based compounds a promising area for further antiviral drug discovery and development. nih.govresearchgate.net
Antidiabetic and Hypoglycemic Potential
No studies were identified that have investigated the antidiabetic or hypoglycemic potential of this compound. There is no available data from in vitro assays, such as glucose uptake in cell lines or inhibition of diabetes-related enzymes, nor are there any reports of studies in animal models of diabetes or hyperglycemia. Consequently, no data tables on its efficacy or potency in these areas can be provided.
Antiglaucoma Activity
Similarly, the scientific literature contains no information on the potential antiglaucoma activity of this compound. Research to determine its ability to lower intraocular pressure or protect retinal ganglion cells in either in vitro or in vivo models of glaucoma has not been published.
Immunosuppressive Actions
There is a lack of any published research on the immunosuppressive actions of this compound. No studies have been found that assess its effects on immune cell proliferation, cytokine production, or other markers of immune response.
Mechanistic Elucidation of Biological Actions
Consistent with the absence of data on its biological activities, there is no information available regarding the molecular mechanisms of action for this compound.
Target Identification and Validation
No molecular targets for this compound have been identified or validated in the public domain.
Cellular Pathway Analysis
There are no published studies that have analyzed the cellular pathways modulated by this compound.
Enzyme Kinetics and Binding Studies
No data from enzyme kinetics or binding studies involving this compound are available.
Derivatization and Lead Optimization Strategies for 3 2 Quinoxalinylsulfanyl Propanoic Acid Scaffold
Synthesis of Novel Analogues and Homologues
The synthesis of new analogues and homologues is a fundamental strategy in lead optimization, allowing for a systematic exploration of the structure-activity relationship (SAR). For the 3-(2-Quinoxalinylsulfanyl)propanoic acid scaffold, derivatization can be approached at several key positions.
Core Synthetic Pathway: The parent scaffold is typically synthesized via the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, followed by functionalization. nih.gov Specifically, the thioether linkage is often formed by the reaction of a quinoxaline-2-thiol (B7761206) with a suitable propanoic acid derivative.
Strategies for Analogue and Homologue Synthesis:
Modification of the Quinoxaline (B1680401) Ring: Substituted o-phenylenediamines can be used as starting materials to introduce a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro) onto the benzene (B151609) portion of the quinoxaline ring. These substitutions can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, new derivatives of quinoxaline 1,4-dioxides have been synthesized by nucleophilic aromatic substitution to explore their antimycobacterial potential. mdpi.comresearchgate.net
Variation of the Propanoic Acid Chain: The propanoic acid side chain can be readily modified.
Homologation: Replacing 3-bromopropanoic acid with other ω-haloalkanoic acids (e.g., bromoacetic acid, 4-bromobutanoic acid) during synthesis would yield acetic or butanoic acid homologues, respectively. This alteration in chain length can impact the compound's conformation and ability to bind to its target.
Alkylation: Introduction of substituents on the α- or β-carbons of the propanoic acid chain can introduce chirality and steric bulk, which may enhance binding affinity or selectivity.
Amide Derivatives: The carboxylic acid group is a versatile handle for further derivatization. Multicomponent reactions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to react the parent acid with a diverse range of amines, yielding a library of N-alkyl or N-aryl propanamides. nih.gov
A hypothetical synthetic scheme for generating analogues is presented below:
| Starting Material 1 (Quinoxaline) | Starting Material 2 (Side Chain) | Resulting Analogue Type | Potential Impact |
| Substituted quinoxaline-2-thiol | 3-halopropanoic acid | Ring-substituted analogue | Altered electronics, lipophilicity, metabolism |
| Quinoxaline-2-thiol | 4-halobutanoic acid | Homologue (longer chain) | Modified spatial orientation and flexibility |
| Quinoxaline-2-thiol | 2-substituted-3-halopropanoic acid | Side-chain alkylated analogue | Introduction of steric bulk and chirality |
| This compound | Various amines (R-NH2) + DCC | Amide derivative | Altered solubility, H-bonding, cell permeability |
Bioisosteric Replacements to Enhance Activity and Bioavailability
Bioisosterism is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve biological activity, selectivity, or pharmacokinetics. nih.gov This approach can significantly alter molecular properties such as size, shape, electron distribution, and lipophilicity. nih.gov
For the this compound scaffold, several bioisosteric replacements could be explored:
Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor oral bioavailability and rapid metabolism. Replacing it can improve these properties.
Tetrazole: A common replacement, the tetrazole ring, mimics the acidity and charge distribution of a carboxylic acid but can offer improved metabolic stability and cell membrane permeability.
Hydroxamic Acid: This group can also mimic the carboxylic acid function and may introduce new interactions, such as metal chelation, with the target protein.
Acylsulfonamides: These groups are also acidic and can serve as effective carboxylic acid bioisosteres.
Thioether Linkage Bioisosteres: The sulfur atom in the thioether linkage is susceptible to oxidation in vivo to form sulfoxides and sulfones, which can alter the compound's activity and clearance.
Ether (-O-): Replacing the sulfur with oxygen would create an ether linkage, altering the bond angle, length, and lipophilicity.
Amine (-NH- or -NR-): An amine linkage introduces a hydrogen bond donor (in the case of -NH-) and changes the geometry and basicity of the linker.
Sulfone (-SO2-): While a potential metabolite, the sulfone could also be synthesized directly. It acts as a hydrogen bond acceptor and is more polar than the thioether.
The table below summarizes potential bioisosteric replacements and their rationale.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity, improves metabolic stability and oral bioavailability. |
| Thioether (-S-) | Ether (-O-) | Alters bond angle and polarity, removes potential for S-oxidation. |
| Thioether (-S-) | Sulfone (-SO2-) | Increases polarity, acts as a hydrogen bond acceptor. |
| Thioether (-S-) | Amine (-NH-) | Introduces hydrogen bond donor capability, alters linker geometry. |
Prodrug Design and Development for Improved Pharmacokinetics
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. mdpi.com This strategy is frequently used to overcome pharmacokinetic challenges such as poor solubility, low permeability, and rapid metabolism. The carboxylic acid moiety of this compound is an ideal handle for prodrug design.
A primary strategy involves the formation of ester prodrugs, which can mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing passive diffusion across cell membranes. mdpi.com Inside the cell, ubiquitous esterase enzymes hydrolyze the ester bond to release the active carboxylic acid.
Potential Prodrug Strategies:
Simple Alkyl Esters: Conversion of the carboxylic acid to a methyl, ethyl, or propyl ester is a straightforward approach to increase lipophilicity. mdpi.com
Amino Acid Conjugates: Esterifying the carboxylic acid with an amino acid can create prodrugs that are actively transported into cells by amino acid transporters. mdpi.com This can lead to targeted delivery and improved uptake. For example, L-valine ester prodrugs have been successfully used to improve the oral bioavailability of parent drugs. mdpi.com
Glycolamide Esters: These prodrugs can improve water solubility and may undergo hydrolysis to release the active drug.
The design of these prodrugs aims to strike a balance: the prodrug must be stable enough in the gastrointestinal tract and bloodstream to reach the target tissue, but labile enough to be efficiently cleaved to the active form. mdpi.com
| Prodrug Moiety | Linkage to Parent Drug | Rationale | Cleavage Mechanism |
| Methanol, Ethanol | Ester | Increase lipophilicity, enhance membrane permeability. | Esterase hydrolysis |
| L-Valine | Ester | Target amino acid transporters for active uptake. | Esterase hydrolysis |
| Glycolic Acid | Ester (Glycolamide ester) | Improve aqueous solubility. | Esterase hydrolysis |
Combinatorial Chemistry and High-Throughput Screening Approaches
Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of diverse compounds simultaneously, creating a "library" of molecules. researchgate.net When paired with high-throughput screening (HTS), this approach allows for the rapid identification of compounds with desired biological activity from among thousands or millions of candidates.
A combinatorial approach to optimizing the this compound scaffold could be designed using a parallel synthesis strategy.
Library Design: A library could be constructed based on three points of diversity:
R1 (Quinoxaline Core): A set of diverse, commercially available substituted o-phenylenediamines would be used to generate a variety of quinoxaline cores.
R2 (Linker): A collection of different ω-haloalkanoic acids (or their esters) with varying chain lengths and substitutions would form the side chain.
R3 (Amide Group): The resulting carboxylic acids could be further diversified by reacting them with a large set of primary and secondary amines to create an amide library.
High-Throughput Synthesis and Screening: The synthesis would be performed in parallel, often on a small scale in microtiter plates. Each well would contain a unique combination of the building blocks. Once the library is synthesized, HTS would be used to rapidly evaluate the biological activity of each compound in an automated fashion. This process can quickly generate extensive SAR data, identifying which substituents at each position are favorable for activity and which are detrimental. researchgate.net This data-rich approach accelerates the hit-to-lead and lead optimization phases of drug discovery. usf.eduresearchgate.net
Conclusion and Future Directions in the Research of 3 2 Quinoxalinylsulfanyl Propanoic Acid
Summary of Research Findings and Their Academic Implications
A comprehensive review of scientific databases reveals a significant gap in the literature concerning 3-(2-Quinoxalinylsulfanyl)propanoic acid. Consequently, there are no specific research findings to summarize. The academic implication of this is profound: it highlights a novel, unexplored area within the well-established field of quinoxaline (B1680401) chemistry. The potential of this compound remains entirely theoretical, based on the known activities of related quinoxaline derivatives. nih.gov
Identification of Unexplored Research Gaps
The primary and most evident research gap is the complete lack of investigation into this compound. Key unexplored areas include:
Synthesis and Characterization: The development of a reliable and efficient synthetic route to produce the compound in high purity is the first critical step. Full characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) would be essential.
Biological Screening: The compound has not been screened for any biological activity. A broad-based primary screening against various cell lines (e.g., cancer, microbial) and enzyme targets could reveal potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: As a foundational molecule, it could serve as a starting point for the synthesis of a library of related derivatives to explore how structural modifications impact biological activity.
Potential for Development as a Preclinical Candidate
Without any biological data, the potential for this compound to be developed as a preclinical candidate is entirely conjectural. The known anticancer and anti-inflammatory activities of some quinoxaline derivatives suggest that this compound might exhibit similar properties. nih.gov However, extensive in vitro and subsequent in vivo studies would be required to ascertain any therapeutic potential.
Directions for Future Collaborative Research Initiatives
The unexplored nature of this compound makes it an ideal subject for collaborative research. Future initiatives should focus on:
Interdisciplinary Synthesis and Screening Programs: Collaboration between synthetic organic chemistry labs and pharmacology departments could facilitate the synthesis and biological evaluation of the compound and its analogues.
Computational Modeling and Docking Studies: Prior to synthesis, computational studies could predict potential biological targets and binding affinities, helping to guide the experimental work.
Open-Source Data Sharing: As a novel compound, placing any initial findings in the public domain could stimulate broader interest and accelerate research within the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
